REACTION_CXSMILES
|
[O:1]1[CH2:13][CH:2]1[CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1.[C:14]([NH2:18])([CH3:17])([CH3:16])[CH3:15]>Cl>[C:14]([NH:18][CH2:13][CH:2]([OH:1])[CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1)([CH3:17])([CH3:16])[CH3:15]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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O1C(COC2=CC=C(C=O)C=C2)C1
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Name
|
|
Quantity
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50 mL
|
Type
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reactant
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Smiles
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C(C)(C)(C)N
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Name
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4-(3-tert.butylamino-2-hydroxypropxy)benzaldehyde
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Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting solution is refluxed 17 hours
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Duration
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17 h
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Type
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CUSTOM
|
Details
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The excess tert. butylamine is removed
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Type
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TEMPERATURE
|
Details
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by heating at atmospheric pressure
|
Type
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CUSTOM
|
Details
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to yield a solid residue
|
Type
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TEMPERATURE
|
Details
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the resulting mixture is heated 5 hours on a steam bath
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Duration
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5 h
|
Type
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TEMPERATURE
|
Details
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The solution is cooled
|
Type
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CONCENTRATION
|
Details
|
concentrated to 100 ml
|
Type
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EXTRACTION
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Details
|
extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
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CONCENTRATION
|
Details
|
is concentrated to a solid which
|
Type
|
CUSTOM
|
Details
|
after recrystallization from acetonitrile
|
Type
|
CUSTOM
|
Details
|
yields 18 g
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)NCC(COC1=CC=C(C=O)C=C1)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |